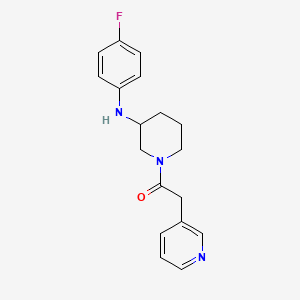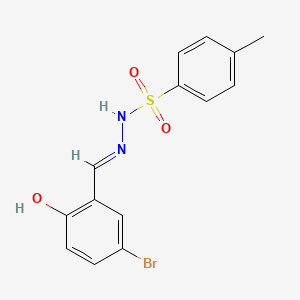
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as FP3, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential benefits for various medical conditions.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with several proteins and enzymes involved in cell signaling, including G protein-coupled receptors and protein kinases. By modulating these pathways, this compound may be able to exert its therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neuronal cells, this compound has been shown to enhance synaptic plasticity and improve cognitive function. In infectious diseases, this compound has been shown to inhibit viral replication and prevent the spread of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by the compound. Another direction is to explore its potential therapeutic applications in other medical conditions, such as autoimmune disorders and metabolic diseases. Additionally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability, as well as reducing its potential toxicity.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves the reaction of 4-fluorobenzaldehyde with 3-pyridinecarboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then treated with piperidine and acetic anhydride to produce this compound. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been studied for its potential therapeutic applications in various medical conditions, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurological disorders, this compound has been investigated for its potential to modulate neurotransmitter systems and improve cognitive function. In infectious diseases, this compound has been studied for its ability to inhibit viral replication and prevent the spread of infections.
Propiedades
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-5-7-16(8-6-15)21-17-4-2-10-22(13-17)18(23)11-14-3-1-9-20-12-14/h1,3,5-9,12,17,21H,2,4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCDIDJSIHHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6126191.png)
![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6126196.png)
![7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6126198.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6126206.png)
![4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)

![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)
![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B6126269.png)